5-Cyclobutyl-1,3-oxazol-2-amine hydrochloride
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Overview
Description
5-Cyclobutyl-1,3-oxazol-2-amine hydrochloride is a heterocyclic organic compound that features an oxazole ring substituted with a cyclobutyl group and an amine group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclobutanone with an appropriate amine and a nitrile oxide to form the oxazole ring . The reaction conditions often include the use of a base such as sodium hydride and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 5-Cyclobutyl-1,3-oxazol-2-amine hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Cyclobutyl-1,3-oxazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the cyclobutyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
5-Cyclobutyl-1,3-oxazol-2-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclobutyl-1,3-oxazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1-(5-Cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea: This compound has shown significant antimycobacterial activity.
Oxazole Derivatives: Other oxazole derivatives, such as those with different substituents on the oxazole ring, exhibit various biological activities.
Uniqueness
5-Cyclobutyl-1,3-oxazol-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H11ClN2O |
---|---|
Molecular Weight |
174.63 g/mol |
IUPAC Name |
5-cyclobutyl-1,3-oxazol-2-amine;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c8-7-9-4-6(10-7)5-2-1-3-5;/h4-5H,1-3H2,(H2,8,9);1H |
InChI Key |
HFRSAMFYXCRJAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CN=C(O2)N.Cl |
Origin of Product |
United States |
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